molecular formula C18H17BrN2O4 B5024278 N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide

N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide

货号 B5024278
分子量: 405.2 g/mol
InChI 键: XGOCJBSAKNJXAW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide, also known as BRD0705, is a small molecule inhibitor that has been recently discovered as a potential therapeutic agent. This compound has been shown to have promising applications in scientific research, particularly in the field of cancer research.

作用机制

N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide acts as a competitive inhibitor of the BET family of proteins. Specifically, it binds to the bromodomain, which is a conserved structural motif found in BET proteins. This binding prevents the interaction between BET proteins and acetylated histones, which are involved in the regulation of gene expression. As a result, the expression of genes involved in cell growth and proliferation is inhibited, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells, induces apoptosis, and inhibits the expression of genes involved in cell growth and proliferation. In vivo studies have shown that it inhibits tumor growth and metastasis in mouse models of cancer. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

实验室实验的优点和局限性

One advantage of N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide is its relative ease of synthesis. Additionally, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are unknown.

未来方向

There are several future directions for the research and development of N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide. One direction is to further investigate its potential as a therapeutic agent for cancer. This could involve testing its efficacy in additional types of cancer, as well as testing its safety and efficacy in clinical trials. Another direction is to investigate its potential as a tool for studying gene regulation. This compound could be used to study the role of BET proteins in gene expression and to identify potential targets for cancer therapy. Finally, the development of new inhibitors targeting BET proteins could be explored, potentially leading to the discovery of more potent and selective inhibitors.

合成方法

The synthesis of N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the formation of an amide bond between 4-bromoaniline and pyrrolidine-2,5-dione. The resulting intermediate is then reacted with furfurylamine to yield this compound. The overall synthesis is relatively simple and can be carried out on a large scale.

科学研究应用

N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide has shown promising applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, this compound has been shown to inhibit the activity of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development and progression of several types of cancer, making them attractive targets for cancer therapy.

属性

IUPAC Name

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4/c1-2-16(22)20(11-14-4-3-9-25-14)15-10-17(23)21(18(15)24)13-7-5-12(19)6-8-13/h3-9,15H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOCJBSAKNJXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC=CO1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。